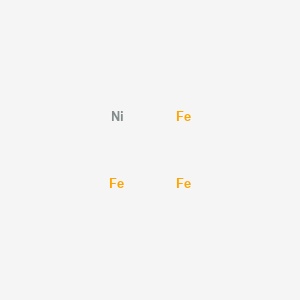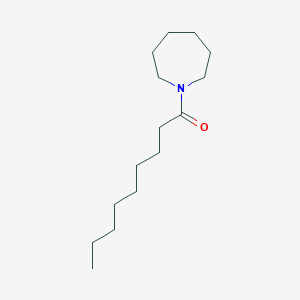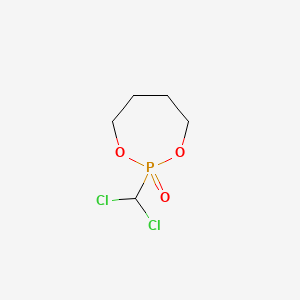
Manganese--thulium (2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of manganese–thulium (2/1) typically involves high-temperature solid-state reactions. One common method is the direct combination of elemental manganese and thulium in a stoichiometric ratio. The elements are mixed and heated in an inert atmosphere, such as argon, to prevent oxidation. The reaction is carried out at temperatures ranging from 800°C to 1200°C, depending on the desired phase and purity of the product .
Industrial Production Methods
Industrial production of manganese–thulium (2/1) may involve more sophisticated techniques, such as arc melting or induction melting, to ensure uniformity and high purity. These methods allow for precise control over the reaction conditions and the composition of the final product. Additionally, techniques like powder metallurgy can be employed to produce fine powders of the compound, which are useful for various applications.
Chemical Reactions Analysis
Types of Reactions
Manganese–thulium (2/1) can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of manganese and thulium.
Reduction: It can be reduced back to its elemental forms under appropriate conditions.
Substitution: The manganese or thulium atoms can be partially substituted with other metals to form new intermetallic compounds.
Common Reagents and Conditions
Common reagents used in the reactions of manganese–thulium (2/1) include oxygen, hydrogen, and various acids and bases. For example, oxidation reactions may be carried out in the presence of oxygen or air at elevated temperatures, while reduction reactions can be performed using hydrogen gas or other reducing agents .
Major Products Formed
The major products formed from the reactions of manganese–thulium (2/1) depend on the specific reaction conditions. Oxidation typically yields manganese and thulium oxides, while reduction can regenerate the elemental metals. Substitution reactions can produce a variety of new intermetallic compounds with different properties.
Scientific Research Applications
Manganese–thulium (2/1) has several scientific research applications, including:
Materials Science: The compound is studied for its unique magnetic and electronic properties, which make it a candidate for advanced materials in electronics and spintronics.
Energy Storage: The compound’s electrochemical properties are being explored for use in batteries and supercapacitors.
Biomedical Applications: Research is ongoing into the potential use of manganese–thulium (2/1) in medical imaging and as a therapeutic agent.
Mechanism of Action
The mechanism by which manganese–thulium (2/1) exerts its effects depends on the specific application. In catalysis, the compound’s surface properties and electronic structure play a crucial role in facilitating chemical reactions. For example, the presence of manganese can enhance the compound’s ability to activate molecular oxygen, making it an effective catalyst for oxidation reactions .
In biomedical applications, the compound’s interaction with biological molecules and cells is of interest. Manganese ions are known to participate in various biochemical pathways, and their incorporation into manganese–thulium (2/1) may enhance the compound’s activity in medical imaging or therapy .
Comparison with Similar Compounds
Manganese–thulium (2/1) can be compared with other intermetallic compounds, such as manganese–yttrium (2/1) and manganese–erbium (2/1). These compounds share similar structural characteristics but differ in their specific properties and applications. For example:
Manganese–yttrium (2/1): This compound has been studied for its magnetic properties and potential use in magnetic refrigeration.
Manganese–erbium (2/1):
The uniqueness of manganese–thulium (2/1) lies in its specific combination of manganese and thulium, which imparts distinct magnetic and electronic properties that are not found in other similar compounds.
Conclusion
Manganese–thulium (2/1) is a fascinating intermetallic compound with a wide range of potential applications in materials science, catalysis, energy storage, and biomedicine. Its unique properties arise from the combination of manganese and thulium, making it a subject of ongoing research and interest in various scientific fields.
Properties
CAS No. |
12033-01-1 |
|---|---|
Molecular Formula |
Mn2Tm |
Molecular Weight |
278.81030 g/mol |
IUPAC Name |
manganese;thulium |
InChI |
InChI=1S/2Mn.Tm |
InChI Key |
DDBIMWQQGNNFKI-UHFFFAOYSA-N |
Canonical SMILES |
[Mn].[Mn].[Tm] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(1-Methoxyethyl)sulfanyl]benzene](/img/structure/B14715536.png)




![N-[4-(1-Oxo-3-phenyl-1H-inden-2-yl)benzene-1-sulfonyl]glycine](/img/structure/B14715562.png)



![9-Azabicyclo[6.1.0]non-9-yl(4-nitrophenyl)methanone](/img/structure/B14715596.png)
![2-[Chloro(phenyl)methylidene]-1,3-dioxolane](/img/structure/B14715605.png)
![5-Oxoquinoxalino[2,3-b]quinoxalin-5-ium-11(5H)-olate](/img/structure/B14715608.png)
